molecular formula C24H39NO4 B14384262 4,4-Dihexyl-6-(4-hydroxybutoxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one CAS No. 89433-39-6

4,4-Dihexyl-6-(4-hydroxybutoxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one

Cat. No.: B14384262
CAS No.: 89433-39-6
M. Wt: 405.6 g/mol
InChI Key: HDEFCDAYFNPQCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dihexyl-6-(4-hydroxybutoxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one is a chemical compound with the molecular formula C24H39NO4 and a molecular weight of 405.6 g/mol . This compound belongs to the benzoxazinone family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dihexyl-6-(4-hydroxybutoxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a benzoxazinone derivative with a hydroxybutoxy compound in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 50-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4,4-Dihexyl-6-(4-hydroxybutoxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutoxy group may yield butyric acid derivatives, while reduction can produce butanol derivatives .

Scientific Research Applications

4,4-Dihexyl-6-(4-hydroxybutoxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dihexyl-6-(4-hydroxybutoxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dihexyl-6-(4-hydroxybutoxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one is unique due to the presence of the hydroxybutoxy group, which imparts specific chemical and biological properties. This functional group allows for additional chemical modifications and interactions, making the compound versatile for various applications .

Properties

CAS No.

89433-39-6

Molecular Formula

C24H39NO4

Molecular Weight

405.6 g/mol

IUPAC Name

4,4-dihexyl-6-(4-hydroxybutoxy)-1H-3,1-benzoxazin-2-one

InChI

InChI=1S/C24H39NO4/c1-3-5-7-9-15-24(16-10-8-6-4-2)21-19-20(28-18-12-11-17-26)13-14-22(21)25-23(27)29-24/h13-14,19,26H,3-12,15-18H2,1-2H3,(H,25,27)

InChI Key

HDEFCDAYFNPQCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C2=C(C=CC(=C2)OCCCCO)NC(=O)O1)CCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.